molecular formula C7H10N2O B13656773 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol

Cat. No.: B13656773
M. Wt: 138.17 g/mol
InChI Key: GRDFVXLQZYYCFG-UHFFFAOYSA-N
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Description

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol is a heterocyclic compound that features a pyrazole ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine, followed by methylation and subsequent cyclization to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine: This compound is structurally similar but contains an amine group instead of a hydroxyl group.

    2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-carboxylic acid: This compound features a carboxylic acid group, offering different reactivity and applications.

Uniqueness

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding and increased solubility in water, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-7(10)5-3-2-4-6(5)8-9/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDFVXLQZYYCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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